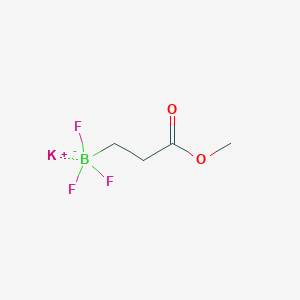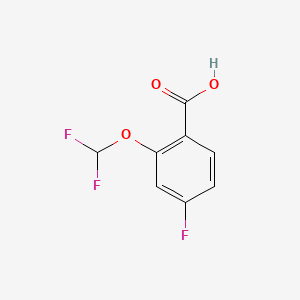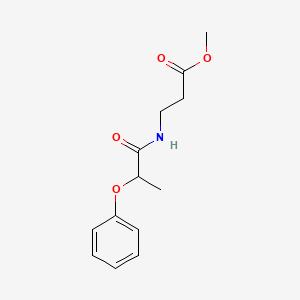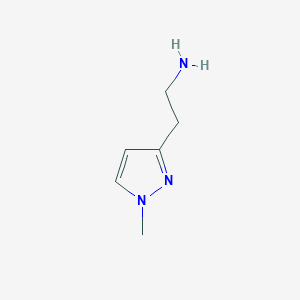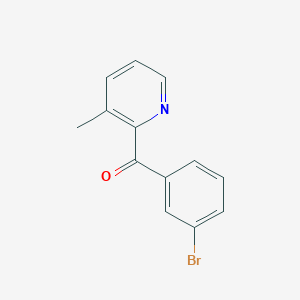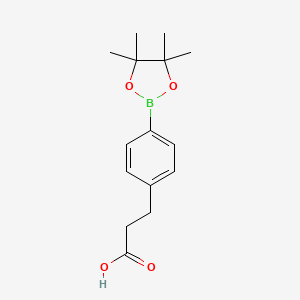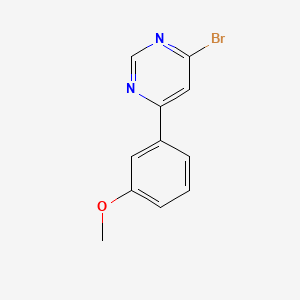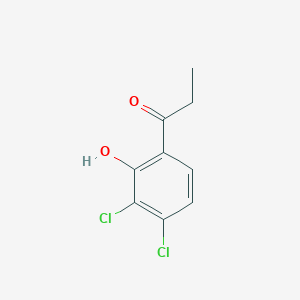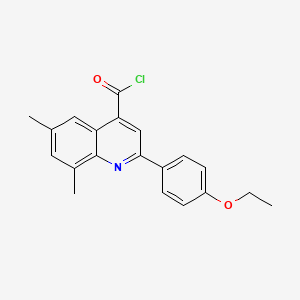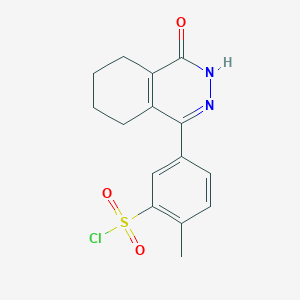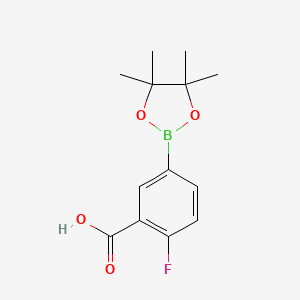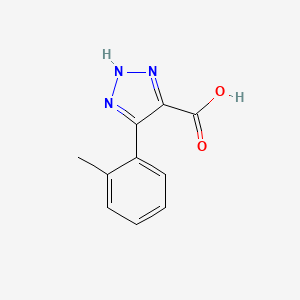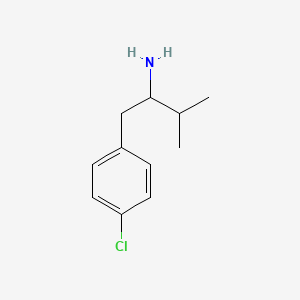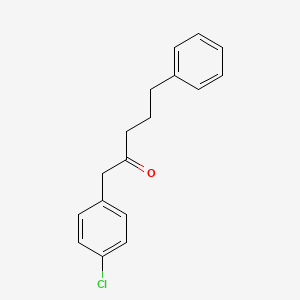
1-(4-Chlorophenyl)-5-phenylpentan-2-one
Descripción general
Descripción
1-(4-Chlorophenyl)-5-phenylpentan-2-one, also known as 4-chloro-2-phenylpentan-1-one, is an organochlorine compound that belongs to the class of heterocyclic compounds. It is a colorless solid with a melting point of 153 °C and a boiling point of 270 °C. This compound has a wide range of applications in the pharmaceutical, agricultural, and industrial sectors. It has been studied extensively for its potential as a pharmaceutical agent and as an insecticide.
Aplicaciones Científicas De Investigación
Highly Selective Synthesis
Research has demonstrated the highly selective synthesis of compounds related to "1-(4-Chlorophenyl)-5-phenylpentan-2-one" through organophosphine-catalyzed reactions. These processes are noted for their high selectivity, operational simplicity, and mild reaction conditions, making them significant for the development of various organic compounds without the need for transition metals (Qing Zhang et al., 2010).
Facile Preparation and Characterization
Another study focused on the facile preparation and characterization of unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives, including structures related to "1-(4-Chlorophenyl)-5-phenylpentan-2-one." The research covered the synthesis, spectroscopic characterization, and theoretical insights into their properties, contributing to the understanding of their chemical behavior and potential applications (M. Khalid et al., 2020).
Cyclialkylation Mechanisms
The study of cyclialkylation mechanisms of arylpentanols, leading to various derivatives of "1-(4-Chlorophenyl)-5-phenylpentan-2-one," reveals complex reaction pathways. These findings offer insights into the chemical transformations and potential synthetic applications of such compounds (Behrouz Fathi et al., 2002).
Synthesis Methodology
A specific methodology for synthesizing "1-(4-Chloro-phenyl)-4,4-dimethyl-pentan-3-one," closely related to the compound , showcases the efficiency and purity of the resulting substance. This method's economic and technical advantages are significant for the production and further application in chemical research (Shen De-long, 2007).
Kinetic Studies
Kinetic studies on the dehydrochlorination reactions of chlorophenylpentanes, including compounds structurally similar to "1-(4-Chlorophenyl)-5-phenylpentan-2-one," provide valuable data on the reaction mechanisms and the influence of the phenyl ring. These insights contribute to the broader understanding of chemical kinetics in chlorophenyl derivatives (Alexis Maldonado et al., 2011).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-5-phenylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClO/c18-16-11-9-15(10-12-16)13-17(19)8-4-7-14-5-2-1-3-6-14/h1-3,5-6,9-12H,4,7-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAFZDRLDILIFJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-5-phenylpentan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




